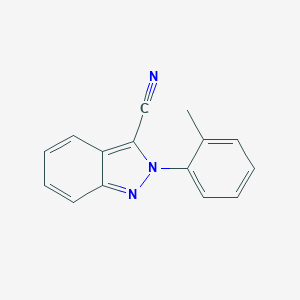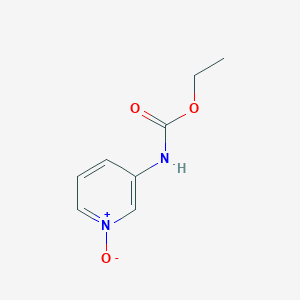
(2-Naphthalenylmethyl)magnesium bromide solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Naphthalenylmethyl)magnesium bromide solution” is a Grignard reagent . It has an empirical formula of C11H9BrMg and a molecular weight of 245.40 . It is typically used in nucleophilic addition and substitution reactions .
Molecular Structure Analysis
The molecular structure of “(2-Naphthalenylmethyl)magnesium bromide solution” can be represented by the SMILES stringBr[Mg]Cc1ccc2ccccc2c1 . This indicates that the molecule consists of a magnesium atom bonded to a bromine atom and a 2-naphthalenylmethyl group . Chemical Reactions Analysis
“(2-Naphthalenylmethyl)magnesium bromide solution” is suitable for Grignard reactions . Grignard reactions involve the nucleophilic addition of Grignard reagents to various electrophiles, including carbonyl groups in aldehydes, ketones, and esters .Physical And Chemical Properties Analysis
“(2-Naphthalenylmethyl)magnesium bromide solution” has a concentration of 0.25 M in diethyl ether . It has a density of 0.776 g/mL at 25 °C .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;2-methanidylnaphthalene;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAIRYUHQJZSFA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567722 |
Source


|
| Record name | Magnesium bromide (naphthalen-2-yl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;2-methanidylnaphthalene;bromide | |
CAS RN |
127543-80-0 |
Source


|
| Record name | Magnesium bromide (naphthalen-2-yl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)



